molecular formula C9H12N4S B12937344 6-(Methylsulfanyl)-9-propyl-9H-purine CAS No. 89142-50-7

6-(Methylsulfanyl)-9-propyl-9H-purine

Cat. No.: B12937344
CAS No.: 89142-50-7
M. Wt: 208.29 g/mol
InChI Key: XFETTYDUQZKPOR-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-9-propyl-9H-purine is a synthetic purine derivative designed for biochemical and anticancer research. The study of this compound is rooted in the extensive history of purine chemistry, where the purine scaffold—a fundamental component of nucleic acids—has proven to be a versatile template for developing a wide array of biologically active compounds . This particular molecule is part of a class of 6-(alkylsulfanyl)purines investigated for their potential to disrupt critical cellular processes in pathological cells. Preliminary research on closely related 9-phenyl analogues suggests this compound may exhibit dose-dependent antiproliferative activity , potentially functioning as an antimetabolite. The mechanism of action is believed to be similar to that of classic thiopurine drugs like 6-mercaptopurine, which are known to interfere with de novo purine nucleotide synthesis, thereby inhibiting DNA and RNA synthesis in rapidly dividing cells . This mechanism disproportionately affects proliferating cells and may lead to the induction of apoptosis (programmed cell death). The 9-propyl substituent on the purine ring may influence the compound's lipophilicity and cellular uptake, potentially altering its pharmacological profile compared to other N-substituted derivatives. Furthermore, theoretical studies on purine derivatives indicate potential for interaction with other biological targets, such as adenosine receptors, suggesting a complex and multi-faceted research profile . Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

89142-50-7

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

6-methylsulfanyl-9-propylpurine

InChI

InChI=1S/C9H12N4S/c1-3-4-13-6-12-7-8(13)10-5-11-9(7)14-2/h5-6H,3-4H2,1-2H3

InChI Key

XFETTYDUQZKPOR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=CN=C2SC

Origin of Product

United States

Preparation Methods

Starting Material: 6-Chloropurine

6-Chloropurine is a common precursor for purine derivatives. It can be alkylated at the N9 position using propyl halides under basic or Lewis acid catalysis.

Alkylation Method

A representative method involves:

  • Reacting 6-chloropurine with propyl bromide or propyl iodide.
  • Using a base such as potassium carbonate or employing Lewis acids like SnCl4 to promote regioselective N9 alkylation.
  • Conducting the reaction in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
  • Heating the mixture to moderate temperatures (e.g., 50–80 °C) to enhance reaction rates.

Example from literature:

  • Using 6-chloropurine (1 mmol), propyl bromide (1.2–3 mmol), and SnCl4 (2 equiv) in acetonitrile at 80 °C for 3–5 hours yields 9-propyl-6-chloropurine with moderate to good yields (30–40%).

Introduction of the Methylsulfanyl Group at C6

Nucleophilic Substitution of 6-Chlorine

The chlorine atom at the 6-position is substituted by a methylsulfanyl group via nucleophilic aromatic substitution (SNAr) using methylthiolate anion or methylthiol reagents.

Typical Procedure

  • The 9-propyl-6-chloropurine intermediate is treated with sodium methylthiolate or methylthiol in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
  • The reaction is carried out at elevated temperatures (e.g., 60–100 °C) for several hours.
  • The product is isolated by extraction and purified by column chromatography or recrystallization.

Alternative Synthetic Routes and Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate purine alkylation and substitution reactions, reducing reaction times significantly.

  • For example, microwave-assisted N9 alkylation of 6-chloropurine derivatives with alkyl halides in the presence of copper catalysts has been reported, improving yields and selectivity.

Silylation and Lewis Acid Catalysis

Silylation of purine nitrogen atoms followed by alkylation under Lewis acid catalysis (e.g., SnCl4) has been demonstrated to achieve regioselective N9 alkylation.

  • This method allows for the preparation of 9-alkyl-6-(methylthio)purines with controlled regioselectivity and moderate yields (~28–39%).

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes Reference
1 N9 Alkylation of 6-chloropurine 6-chloropurine, propyl bromide, SnCl4, ACN, 80 °C, 3–5 h 30–40 Regioselective N9 alkylation
2 Nucleophilic substitution at C6 9-propyl-6-chloropurine, sodium methylthiolate, DMF, 60–100 °C, several hours 50–70 Substitution of Cl by methylsulfanyl General synthetic knowledge
- Microwave-assisted alkylation 6-chloropurine, alkyl halide, Cu catalyst, microwave, 80 °C, 45 min Improved Faster reaction, better yields
- Silylation + Lewis acid catalysis Purine precursor, BSA, SnCl4, alkyl bromide, ACN, 80 °C, 5 h 28–39 Regioselective N9 alkylation with methylthio substituent

Detailed Research Findings

  • Regioselectivity: The N9 position is preferentially alkylated over N7 under Lewis acid catalysis and silylation conditions, confirmed by NMR and crystallographic data.
  • Stability: The methylsulfanyl group at C6 is stable under the reaction conditions used for N9 alkylation, allowing sequential functionalization.
  • Microwave irradiation: Significantly reduces reaction times for alkylation and substitution steps, with comparable or improved yields.
  • Purification: Products are typically purified by silica gel chromatography using gradients of ethyl acetate/petroleum ether or dichloromethane/methanol mixtures, followed by recrystallization from isopropanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)-9-propyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding purine derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Purine derivatives without the methylthio group

    Substitution: Various substituted purine derivatives

Scientific Research Applications

Chemistry: 6-(Methylthio)-9-propyl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, providing insights into their functions and mechanisms.

Medicine: The compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or autoimmune disorders.

Industry: 6-(Methylthio)-9-propyl-9H-purine is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-propyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Chloro-9-propyl-9H-purine
  • Structure : Chlorine replaces the methylsulfanyl group at position 4.
  • Impact : Chlorine’s electron-withdrawing nature reduces electron density on the purine ring compared to the electron-donating -SMe group. This alters reactivity in nucleophilic substitution reactions and binding affinity in biological systems .
  • Synthesis : Prepared via sulfonylation of 6-chloropurine with 2-nitrobenzenesulfonyl chloride under mild conditions .
6-Amino-9-propyl-9H-purine
  • Structure: An amino (-NH₂) group replaces -SMe.
  • Impact : Increased hydrogen-bonding capacity enhances interactions with enzymes like kinases or GTPases. However, reduced lipophilicity may limit membrane permeability .

Substituent Variations at Position 9

6-(Methylsulfanyl)-9-isopropyl-9H-purine
  • Structure : Isopropyl (-CH(CH₃)₂) replaces the propyl group.
  • The isopropyl derivative showed moderate antimicrobial activity in agar dilution assays .
6-(Methylsulfanyl)-9-cyclopropylmethyl-9H-purine
  • Structure : Cyclopropylmethyl introduces rigidity.
  • Impact : The strained cyclopropane ring may enhance metabolic stability by resisting oxidative degradation. This derivative is under investigation for CNS-targeted therapies .

Core Heterocycle Modifications

3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0)
  • Structure : Triazine core replaces purine.
  • pneumoniae, highlighting the critical role of the purine scaffold in bioactivity .
6-(4-Phenoxyphenyl)-9H-purine
  • Structure: A phenoxyphenyl group at position 5.
  • Impact : The aromatic substituent enables π-π stacking with hydrophobic enzyme pockets, improving binding affinity in kinase inhibition assays .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight logP<sup>a</sup> TPSA<sup>b</sup> (Ų) Key Substituents
6-(Methylsulfanyl)-9-propyl-9H-purine C₉H₁₂N₄S 224.28 1.8 72.3 6-SMe, 9-propyl
6-Chloro-9-propyl-9H-purine C₈H₁₁ClN₄ 210.66 2.1 48.9 6-Cl, 9-propyl
6-(Methylsulfanyl)-9-isopropyl-9H-purine C₉H₁₂N₄S 224.28 2.0 72.3 6-SMe, 9-isopropyl
D0 (Triazine analog) C₅H₇N₅S 169.20 0.5 95.3 Triazine core, 3-SMe, 6-Me

<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Topological polar surface area.

Key Research Findings

Role of the 9-Substituent : The propyl group in this compound balances lipophilicity and metabolic stability. Isopropyl and cyclopropylmethyl analogs show varied pharmacokinetics due to steric effects .

Electronic Effects of -SMe : The methylsulfanyl group enhances purine ring electron density, facilitating interactions with cysteine residues in enzyme active sites .

Triazine vs. Purine Cores : Triazine derivatives (e.g., D0) lack bioactivity despite similar substituents, underscoring the purine scaffold’s importance in targeting nucleotide-binding proteins .

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